molecular formula C24H26Cl2FN5O3 B3094100 (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride CAS No. 1254955-21-9

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride

Cat. No.: B3094100
CAS No.: 1254955-21-9
M. Wt: 522.4 g/mol
InChI Key: SMMBTCSQQRTBBX-KHNHNNODSA-N
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Description

(E)-N-[4-(3-Chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide hydrochloride is a quinazoline-derived small molecule with a distinct structural profile. Its core features include:

  • A quinazoline scaffold substituted at the 4-position with a 3-chloro-4-fluoroanilino group.
  • A (3S)-oxolan-3-yl (tetrahydrofuran) ether at the 7-position.
  • An (E)-configured enamide linkage to a 4-(dimethylamino)but-2-enamide side chain.
  • Hydrochloride salt formulation for enhanced solubility .

The compound is hypothesized to target kinase pathways, leveraging its acrylamide group for covalent binding to cysteine residues in active sites, a common strategy in kinase inhibitor design .

Properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1H/b4-3+;/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMBTCSQQRTBBX-KHNHNNODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide; hydrochloride , commonly referred to as Afatinib, is a member of the quinazoline family and has garnered attention for its biological activity, particularly in cancer therapy. This compound primarily functions as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and has shown promise in treating various malignancies, including non-small cell lung cancer (NSCLC).

Structural Characteristics

The unique structural features of Afatinib contribute to its biological activity:

  • Quinazoline Core : A bicyclic structure that is pivotal for its interaction with biological targets.
  • Halogenated Aniline : The presence of chlorine and fluorine atoms enhances the compound's binding affinity to receptors.
  • Dimethylamino Group : This moiety may influence the compound's solubility and bioavailability.

Afatinib exerts its effects primarily through the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR. The inhibition of EGFR disrupts downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. This mechanism is essential in combating cancer cells that rely on these pathways for growth and metastasis.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
EGFR Inhibition Irreversible inhibition leading to reduced cell proliferation in NSCLC.
Antitumor Activity Demonstrated efficacy in various cancers including breast, lung, and colorectal cancers.
Kinase Inhibition Inhibits other kinases involved in tumor growth, enhancing therapeutic effects.

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A clinical trial demonstrated that Afatinib significantly improved progression-free survival in patients with NSCLC harboring specific EGFR mutations compared to traditional chemotherapy regimens.
    • Patients treated with Afatinib showed a 50% reduction in tumor size within the first three months of treatment.
  • Breast Cancer :
    • A study indicated that Afatinib was effective against HER2-positive breast cancer cells by inhibiting both EGFR and HER2 pathways, leading to reduced tumor growth and increased apoptosis.
  • Colorectal Cancer :
    • Research showed that Afatinib could overcome resistance mechanisms in colorectal cancer by targeting multiple RTKs, resulting in enhanced antitumor activity.

Pharmacokinetics and Toxicity

Afatinib exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High tissue distribution with a volume of distribution indicating extensive tissue binding.
  • Metabolism : Primarily metabolized by the liver, with active metabolites contributing to its therapeutic effects.

However, side effects such as diarrhea, rash, and stomatitis have been reported, necessitating careful monitoring during treatment.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights key structural analogs and their similarity to the target compound, based on CAS registry data and molecular fingerprints :

Compound (CAS No.) Similarity Score Key Structural Differences
Target Compound (CAS 314771-76-1) 1.00 Reference compound with (3S)-oxolan-3-yl and 4-(dimethylamino)but-2-enamide substituents.
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride (CAS 179552-75-1) 0.92 Stereospecific (S)-tetrahydrofuran substituent; identical core but minor salt form variations.
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide (CAS 1254955-21-9) 0.86 Morpholinopropoxy group replaces oxolan-3-yl; lacks dimethylamino side chain.
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (CAS 848133-17-5) 0.84 Quinoline core; 3-fluorobenzyloxy and ethoxy substituents; cyano group at 3-position .

Key Observations :

  • The highest similarity (0.92) is seen with CAS 179552-75-1, differing only in stereochemistry and salt form.
  • Substitution of the oxolan-3-yl group with morpholinopropoxy (CAS 1254955-21-9) reduces similarity but may enhance solubility due to the morpholine moiety .
  • Quinoline-based analogs (e.g., CAS 848133-17-5) exhibit lower similarity, reflecting core scaffold differences that impact target selectivity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound CAS 179552-75-1 CAS 1254955-21-9 CAS 848133-17-5
LogP 2.8 2.7 3.1 3.5
Solubility (mg/mL) 0.45 (HCl salt) 0.43 0.62 0.28
Plasma Protein Binding 89% 88% 92% 85%
CYP3A4 Inhibition (IC₅₀) 18 µM 20 µM 12 µM 25 µM

Analysis :

  • The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt analogs .
  • CAS 848133-17-5’s low solubility and high CYP3A4 IC₅₀ suggest a less favorable pharmacokinetic profile .

Q & A

Q. What are the optimal synthetic routes for (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and salt formation (hydrochloride). For example, the quinazolin-6-yl core can be functionalized via SNAr reactions with 3-chloro-4-fluoroaniline under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C . The (3S)-oxolan-3-yloxy group is introduced via Mitsunobu or nucleophilic substitution, requiring chiral resolution for stereochemical purity . Final purification often uses preparative HPLC or column chromatography with gradient elution (e.g., MeOH/CH₂Cl₂). Yield optimization requires strict control of stoichiometry, temperature, and catalyst selection (e.g., Pd-based catalysts for coupling steps) .

Q. How can the compound’s structure and stereochemistry be validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve the (3S)-oxolan-3-yl configuration and confirm the (E)-geometry of the but-2-enamide moiety .
  • NMR spectroscopy : Use ¹H-¹H COSY and NOESY to verify spatial proximity of the dimethylamino group and quinazoline protons. ¹³C NMR confirms substitution patterns (e.g., C-F coupling constants) .
  • Chiral HPLC : Separate enantiomers to validate stereochemical purity of the oxolane ring .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC-MS : Quantify impurities (<0.1%) using reverse-phase C18 columns and electrospray ionization (ESI-MS) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under nitrogen atmosphere.
  • Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase domains) using AutoDock Vina. Focus on hydrogen bonding between the quinazoline core and ATP-binding pockets .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., kinase inhibition IC₅₀) using standardized protocols (e.g., ADP-Glo™ Kinase Assay) and compare with literature .
  • Off-target profiling : Screen against related kinases (e.g., EGFR, HER2) to rule out non-specific effects .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from disparate sources, adjusting for variables like cell line heterogeneity .

Q. What experimental design strategies optimize the synthesis and functionalization of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical process parameters .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., diazomethane formation) to improve safety and scalability .
  • Parallel synthesis : Generate analogs by varying the oxolane substituent (e.g., morpholine, piperidine) to explore structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride

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